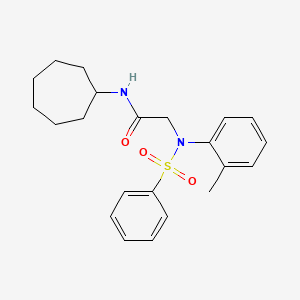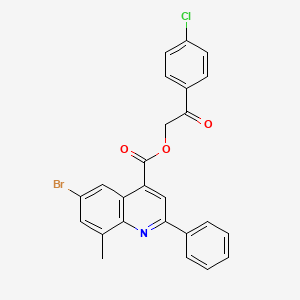![molecular formula C21H19N5O B12462354 1-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline](/img/structure/B12462354.png)
1-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-Methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core linked to a quinoline moiety, makes it a subject of interest in medicinal chemistry and drug discovery.
Méthodes De Préparation
The synthesis of 1-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters under acidic conditions . The resulting pyrazolo[3,4-d]pyrimidine intermediate is then coupled with a quinoline derivative through a series of condensation reactions . Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Analyse Des Réactions Chimiques
1-[1-(4-Methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, especially in the presence of strong bases or nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
1-[1-(4-Methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it modulates the activity of various signaling pathways, including the NF-κB and IL-6 pathways, which are involved in inflammation and immune responses .
Comparaison Avec Des Composés Similaires
1-[1-(4-Methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has similar biological activities but differs in its halogen substitution, which can affect its reactivity and potency.
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The fluorine substitution enhances the compound’s stability and bioavailability.
1-(4-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The nitro group introduces additional electronic effects, influencing the compound’s chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyrazolo[3,4-d]pyrimidine and quinoline moieties, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C21H19N5O |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
1-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C21H19N5O/c1-27-17-10-8-16(9-11-17)26-21-18(13-24-26)20(22-14-23-21)25-12-4-6-15-5-2-3-7-19(15)25/h2-3,5,7-11,13-14H,4,6,12H2,1H3 |
Clé InChI |
VTSMLBIZEXDQGW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCCC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B12462272.png)
![1-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12462276.png)



![2-(3,4-dimethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B12462300.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12462303.png)




![{[1-(4-Amino-2-oxopyrimidin-1-YL)-3-hydroxypropan-2-YL]oxy}methyl(3-(hexadecyloxy)propoxy)phosphinic acid](/img/structure/B12462328.png)


